Cas no 2411295-42-4 (Methyl 2-chloro-4-fluorosulfonyloxybenzoate)

Methyl 2-chloro-4-fluorosulfonyloxybenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-chloro-4-fluorosulfonyloxybenzoate
- methyl 2-chloro-4-[(fluorosulfonyl)oxy]benzoate
- Z3919191794
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- インチ: 1S/C8H6ClFO5S/c1-14-8(11)6-3-2-5(4-7(6)9)15-16(10,12)13/h2-4H,1H3
- InChIKey: NSSCYWTVVVRAQS-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(=O)OC)OS(=O)(=O)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 352
- XLogP3: 2.5
- トポロジー分子極性表面積: 78
Methyl 2-chloro-4-fluorosulfonyloxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7553542-1.0g |
methyl 2-chloro-4-[(fluorosulfonyl)oxy]benzoate |
2411295-42-4 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
Methyl 2-chloro-4-fluorosulfonyloxybenzoate 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Methyl 2-chloro-4-fluorosulfonyloxybenzoateに関する追加情報
Methyl 2-chloro-4-fluorosulfonyloxybenzoate (CAS 2411295-42-4): A Versatile Intermediate for Pharmaceutical and Agrochemical Applications
In the realm of specialty chemicals, Methyl 2-chloro-4-fluorosulfonyloxybenzoate (CAS 2411295-42-4) has emerged as a valuable intermediate compound with growing importance in pharmaceutical and agrochemical synthesis. This ester derivative, characterized by its unique combination of chloro, fluoro, and sulfonyloxy functional groups, offers chemists a versatile building block for constructing complex molecular architectures.
The molecular structure of Methyl 2-chloro-4-fluorosulfonyloxybenzoate features three distinct reactive sites that enable diverse chemical transformations. The methyl ester group provides opportunities for hydrolysis or transesterification reactions, while the chloro substituent at the 2-position serves as an excellent handle for nucleophilic aromatic substitution. The fluorosulfonyloxy group at the 4-position represents perhaps the most reactive functionality, capable of participating in various displacement reactions or serving as a leaving group in coupling reactions.
Recent trends in medicinal chemistry have driven increased interest in fluorinated benzoate derivatives like 2411295-42-4. The incorporation of fluorine atoms into drug candidates has become a strategic approach to enhance metabolic stability, improve membrane permeability, and modulate biological activity. As researchers seek to develop more effective and selective therapeutic agents, intermediates such as Methyl 2-chloro-4-fluorosulfonyloxybenzoate have gained prominence in the synthesis of novel drug candidates targeting various disease pathways.
In agrochemical applications, the compound's structural features make it particularly valuable for developing new crop protection agents. The chloro-fluoro substitution pattern on the aromatic ring mimics bioactive motifs found in many modern pesticides and herbicides. Chemical companies are actively exploring derivatives of 2411295-42-4 for their potential in creating more environmentally friendly pest control solutions with improved target specificity.
The synthesis of Methyl 2-chloro-4-fluorosulfonyloxybenzoate typically involves multiple steps starting from commercially available benzoic acid derivatives. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's growing commitment to sustainable manufacturing practices. Process chemists have developed optimized routes to produce 2411295-42-4 with high purity and yield, meeting the stringent quality requirements of end users.
From a regulatory perspective, Methyl 2-chloro-4-fluorosulfonyloxybenzoate falls into the category of specialty intermediates that require proper handling but are not subject to the same restrictions as controlled substances. Manufacturers and distributors must provide comprehensive safety data sheets and ensure proper classification according to regional chemical regulations. The compound's stability profile makes it suitable for standard storage conditions when proper precautions are observed.
The market for fluorosulfonyloxy-substituted benzoates has shown steady growth in recent years, driven by increasing demand from both pharmaceutical and agrochemical sectors. Industry analysts project continued expansion as more applications for 2411295-42-4 and related compounds are discovered. Specialty chemical suppliers are responding by scaling up production capacities and improving purification technologies to meet the evolving needs of their customers.
Quality control represents a critical aspect of Methyl 2-chloro-4-fluorosulfonyloxybenzoate manufacturing. Advanced analytical techniques including HPLC, GC-MS, and NMR spectroscopy are employed to verify compound identity and purity. Batch-to-batch consistency is particularly important for pharmaceutical customers who require strict adherence to specifications. Reputable suppliers typically provide comprehensive analytical certificates with each shipment of 2411295-42-4.
Research into new applications for Methyl 2-chloro-4-fluorosulfonyloxybenzoate continues to expand its potential uses. Recent studies have explored its utility in materials science, particularly in the synthesis of specialty polymers and advanced materials with unique electronic properties. The compound's ability to serve as a precursor for various functional groups makes it attractive for creating tailored molecular architectures in cutting-edge material development.
For researchers working with 2411295-42-4, proper handling procedures should always be followed, including the use of appropriate personal protective equipment and engineering controls. While not classified as extremely hazardous, the compound's reactive functional groups necessitate careful attention to safety protocols. Material safety data sheets provide detailed guidance on handling, storage, and emergency procedures specific to Methyl 2-chloro-4-fluorosulfonyloxybenzoate.
The future outlook for Methyl 2-chloro-4-fluorosulfonyloxybenzoate appears promising as chemical innovation continues to drive demand for specialized intermediates. With the pharmaceutical industry's ongoing focus on fluorine-containing compounds and the agrochemical sector's need for novel active ingredients, 2411295-42-4 is well-positioned to maintain its relevance in synthetic chemistry. Ongoing research may uncover additional applications that further expand the commercial potential of this versatile chemical building block.
As the chemical industry evolves toward more sustainable practices, the synthesis and application of Methyl 2-chloro-4-fluorosulfonyloxybenzoate are likely to benefit from green chemistry innovations. Researchers are exploring catalytic methods and alternative reaction conditions that could improve the environmental profile of processes involving 2411295-42-4. These developments align with broader industry trends toward reduced waste generation and improved energy efficiency in chemical manufacturing.
For purchasers and users of Methyl 2-chloro-4-fluorosulfonyloxybenzoate, understanding the compound's stability characteristics is essential for proper storage and handling. The material demonstrates good stability under recommended conditions but may degrade if exposed to moisture or extreme temperatures. Proper inventory management practices help ensure that 2411295-42-4 maintains its quality throughout its shelf life.
In conclusion, Methyl 2-chloro-4-fluorosulfonyloxybenzoate (CAS 2411295-42-4) represents an important synthetic intermediate with diverse applications across multiple industries. Its unique combination of functional groups enables the creation of sophisticated molecular structures that address contemporary challenges in drug discovery, crop protection, and materials science. As chemical research advances, the significance of this compound is expected to grow, solidifying its position as a valuable tool for synthetic chemists worldwide.
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